molecular formula C32H35N5O4S2 B11217583 ethyl 2-(2-((5-((3,4-dimethylbenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-(2-((5-((3,4-dimethylbenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11217583
M. Wt: 617.8 g/mol
InChI Key: JPALNCDIOGZXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[(5-{[(3,4-DIMETHYLPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound is particularly interesting due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of ETHYL 2-{2-[(5-{[(3,4-DIMETHYLPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of various functional groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents, which are known for their stability and versatility in Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(5-{[(3,4-DIMETHYLPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-{2-[(5-{[(3,4-DIMETHYLPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds share the thiophene nucleus but differ in their functional groups and specific applications. The uniqueness of ETHYL 2-{2-[(5-{[(3,4-DIMETHYLPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its complex structure and the specific therapeutic properties it exhibits.

Properties

Molecular Formula

C32H35N5O4S2

Molecular Weight

617.8 g/mol

IUPAC Name

ethyl 2-[[2-[[5-[[(3,4-dimethylbenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C32H35N5O4S2/c1-4-41-31(40)28-24-11-8-12-25(24)43-30(28)34-27(38)19-42-32-36-35-26(37(32)16-15-22-9-6-5-7-10-22)18-33-29(39)23-14-13-20(2)21(3)17-23/h5-7,9-10,13-14,17H,4,8,11-12,15-16,18-19H2,1-3H3,(H,33,39)(H,34,38)

InChI Key

JPALNCDIOGZXPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC(=C(C=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.